硫化铥(Tm2S3)

描述

Synthesis Analysis

Thulium sulfide (Tm2S3) can be synthesized through the reaction of thulium and sulfur in sealed silica containers at elevated temperatures, around 850°C, for several days. The presence of NaCl as a flux aids in the formation of single-crystal sesquisulfides. This method yields yellow needles of F-Tm2S3 with a monoclinic structure, demonstrating the complex coordination environment of Tm3+ ions in the compound (Schleid & Lissner, 1992).

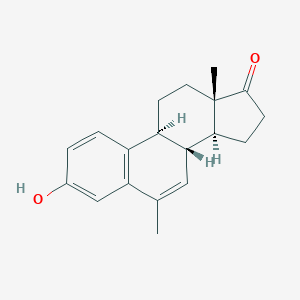

Molecular Structure Analysis

The molecular structure of Thulium sulfide (Tm2S3) is characterized by its monoclinic P21/m space group with four crystallographically independent Tm3+ ions. These ions are found in a mix of distorted octahedral, monocapped, and bicapped trigonal prismatic coordination of S2− ions. This diverse coordination environment is unique among sesquisulfides, offering insights into the electronic and structural flexibility of Tm2S3 (Schleid & Lissner, 1992).

Chemical Reactions and Properties

Thulium sulfide participates in various chemical reactions due to its reactive sulfide ions and the versatile oxidation states of thulium. Charge transfer studies have shown a slight electron transfer from Thulium to sulfur, indicating a stable trivalent state of thulium in Tm2S3. This charge transfer contributes to the compound's electrical and optical properties, making it a subject of interest for material science research (Ariponnammal, Arulmalar, & Divya, 2018).

科学研究应用

透明陶瓷

硫化铥(Tm2S3)已被用于制造多晶透明 Tm2O3 陶瓷。这些陶瓷是使用化学沉淀路线结合真空烧结技术生产的。由于这些陶瓷在中红外光谱区域具有良好的光学质量和透明度,因此它们的一个重要应用是在光学器件中。该陶瓷在 880 nm 处的在线透射率约为 71%,在部分中红外光谱区域的透射率为 76%,使其适用于各种光学应用 (Wang 等人,2020)。

薄膜沉积

Tm2S3 已被掺入沉积在 ITO 涂层玻璃基板上的铥激活 ZnS 薄膜中。这些薄膜是使用低压垂直金属有机化学气相沉积 (MOCVD) 系统创建的。ZnS: Tm 的薄膜已被研究其元素组成、表面形态和深度剖面。这些薄膜主要用于其光学特性,其特征在于光致发光 (PL),使其适用于光电器件中的应用 (Hsu,2000)。

光学和电催化研究

源自 Tm2S3 的纳米结构氧化铥(Tm2O3)已被探索其光学特性和在抗坏血酸 (AA) 电氧化中的潜在应用。这些研究对于开发稀土金属氧化物材料在电化学和生物电子学中的新策略和平台至关重要 (Singh 等人,2013)。

脉冲光纤激光产生

可以从 Tm2S3 中衍生的氧化铥薄膜已被证明可以作为 1.55-µm 区域中稳定脉冲产生的被动可饱和吸收体 (SA)。该应用在光纤激光和光通信领域具有重要意义,其中受控脉冲产生至关重要 (Adzimnuddin 等人,2020)。

电化学行为和合金形成

源自 Tm2S3 的 TmCl3 溶液在熔融氯化物中的电化学行为已被研究其在形成 Tm-Al 合金中的潜力。这项研究是了解铥电结晶及其在各种电化学过程中的应用的基础 (Castrillejo 等人,2009)。

属性

IUPAC Name |

thulium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3S.2Tm/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSQSQKQZKJEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

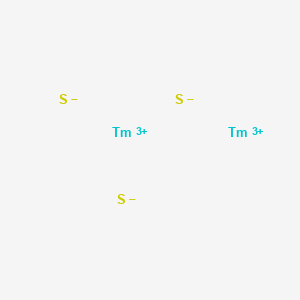

[S-2].[S-2].[S-2].[Tm+3].[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S3Tm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923919 | |

| Record name | Thulium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thulium sulfide (Tm2S3) | |

CAS RN |

12166-30-2 | |

| Record name | Thulium sulfide (Tm2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012166302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium sulfide (Tm2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thulium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithulium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)